(3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two phenyl rings, one substituted with two methyl groups at the 3 and 4 positions, and the other with a hydroxyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylbenzoyl chloride with 3-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzophenone or 3,4-dimethylbenzoic acid.
Reduction: Formation of (3,4-dimethylphenyl)(3-hydroxyphenyl)methanol.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
(3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylphenyl)(3-nitrophenyl)methanone
- (3,4-Dimethylphenyl)(4-hydroxyphenyl)methanone
- (3,4-Dimethylphenyl)(2-hydroxyphenyl)methanone
Uniqueness
(3,4-Dimethylphenyl)(3-hydroxyphenyl)methanone is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
CAS No. |
62810-57-5 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C15H14O2/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9,16H,1-2H3 |
InChI Key |
OUNSICKDGZXIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.